![molecular formula C21H16F3NOS B2869250 N-[4-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)phenyl]benzenecarboxamide CAS No. 338398-61-1](/img/structure/B2869250.png)

N-[4-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)phenyl]benzenecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

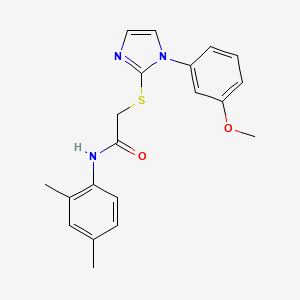

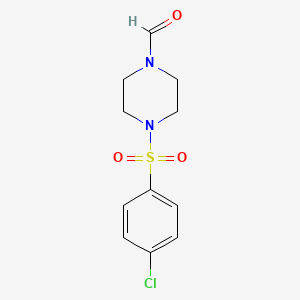

“N-[4-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)phenyl]benzenecarboxamide” is a chemical compound that contains a trifluoromethyl group . Trifluoromethyl group-containing drugs have been found to exhibit numerous pharmacological activities .

Synthesis Analysis

The synthesis of trifluoromethyl group-containing compounds is a unique branch of organic chemistry . A series of 4-[4–chloro-3-(trifluoromethyl)phenyl]-4-piperidinol (TFMP) derivatives were synthesized and characterized by physical and spectral methods .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various methods such as HR-EIMS, HR-FABMS, 1 H-NMR, 13 C-NMR, UV, and FT-IR .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular formula, molecular weight, melting point, boiling point, and density .Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activities

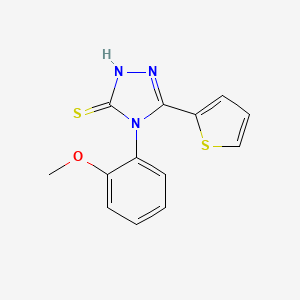

N-[4-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)phenyl]benzenecarboxamide and its derivatives have been explored for their antimicrobial activities. For instance, a study by Mange et al. (2013) on the synthesis and antimicrobial activities of some novel 1,2,4-triazole derivatives demonstrates the potential of these compounds in fighting bacterial and fungal infections. The study evaluated the compounds' minimum inhibition concentration (MIC) using the serial dilution technique, highlighting their significant biological activity against various pathogens Mange, Isloor, Malladi, Isloor, & Fun, 2013.

Insecticidal Applications

The compound has also shown promise in the field of agriculture, particularly in developing novel insecticides. Tohnishi et al. (2005) investigated flubendiamide, a compound with a unique structure that includes the trifluoromethyl group, demonstrating extremely strong insecticidal activity against lepidopterous pests, including resistant strains. This research points to the potential of using this compound derivatives in creating effective pest control solutions Tohnishi, Nakao, Furuya, Seo, Kodama, Tsubata, Fujioka, Kodama, Hirooka, & Nishimatsu, 2005.

Antipathogenic Activity

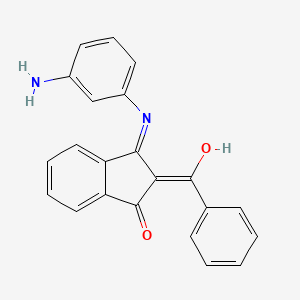

Research into thiourea derivatives, including those structurally related to this compound, has revealed their potential antipathogenic activity. A study by Limban, Marutescu, & Chifiriuc (2011) on new thiourea derivatives characterized these compounds' interaction with bacterial cells, showing significant activity especially against biofilm-forming strains like Pseudomonas aeruginosa and Staphylococcus aureus. This suggests a pathway for developing anti-microbial agents with antibiofilm properties Limban, Marutescu, & Chifiriuc, 2011.

Catalytic Applications

The incorporation of this compound into covalent organic frameworks (COFs) has been explored for heterogeneous catalysis. Li et al. (2019) demonstrated the synthesis of amide-functionalized COFs using benzene-1,3,5-tricarboxamides (BTAs) for efficient Knoevenagel condensation, showcasing the compound's utility in catalytic processes Li, Chen, Gao, Zhao, Zhang, Xing, & Chen, 2019.

Mecanismo De Acción

Target of Action

Compounds with similar structures have been found to interact with peripheral sensory trigeminal nerves .

Mode of Action

It’s known that similar compounds can act as receptor antagonists

Biochemical Pathways

Similar compounds have been used in the synthesis of 3- [ (2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives .

Result of Action

Similar compounds have been found to have a moderate oral mammalian toxicity and are recognized as neurotoxins .

Action Environment

It’s known that similar compounds have a low toxicity to birds and aquatic invertebrates but show a greater toxicity to fish .

Propiedades

IUPAC Name |

N-[4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16F3NOS/c22-21(23,24)17-7-4-8-19(13-17)27-14-15-9-11-18(12-10-15)25-20(26)16-5-2-1-3-6-16/h1-13H,14H2,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZKQNKUAOZCYOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CSC3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16F3NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2869169.png)

![6-bromo-3-[(2E)-3-(4-methylphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2869174.png)

![N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}cyclopropanecarboxamide](/img/structure/B2869176.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B2869186.png)